2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound that features a combination of brominated phenoxy, thiazole, and sulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 2-bromo-4-methylphenol.
Etherification: 2-bromo-4-methylphenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then converted to its corresponding amide by reacting with 4-aminobenzenesulfonamide.
Thiazole Formation: Finally, the thiazole ring is introduced by reacting the intermediate with 2-aminothiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and thiazole rings.
Reduction: Reduced forms of the sulfonyl group, such as sulfides.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is unique due to the presence of both a thiazole ring and a sulfonyl phenyl group, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-(2-bromo-4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrN2O2S, with a molecular weight of approximately 403.29 g/mol. Its structure features a brominated phenoxy group, an acetamide moiety, and a thiazole ring linked via a sulfonamide group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing thiazole rings have shown promise against various cancer cell lines.
- Antimicrobial Activity : The thiazole moiety has been associated with antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation.
Anticancer Activity
A study focusing on thiazole derivatives indicated that modifications to the thiazole structure can enhance anticancer potency. For instance, derivatives of thiazole were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing that certain compounds exhibited significant cytotoxic effects (IC50 values below 5 µg/mL) .
Compound Name | IC50 (µg/mL) | Activity Type |
---|---|---|
Compound d6 | 1.61 | Anticancer |
Compound d7 | 1.98 | Anticancer |
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of compounds similar to This compound , demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were evaluated using a turbidimetric method, showing promising results against Staphylococcus aureus and Escherichia coli .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the thiazole ring plays a crucial role in binding to target proteins through hydrophobic interactions and hydrogen bonding .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The presence of electron-donating groups enhances anticancer activity.
- The sulfonamide linkage improves selectivity towards specific biological targets.
Synthesis Methods
The synthesis of This compound involves several key steps:
- Formation of the Phenoxy Group : Bromination of 4-methylphenol.
- Synthesis of Thiazole Derivative : Reaction of appropriate amines with thioamide.
- Coupling Reaction : Linking the phenoxy and thiazole moieties via acetamide formation.
Each step requires optimization to achieve high yields and purity.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-12-2-7-16(15(19)10-12)26-11-17(23)21-13-3-5-14(6-4-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMTQIPECRYFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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